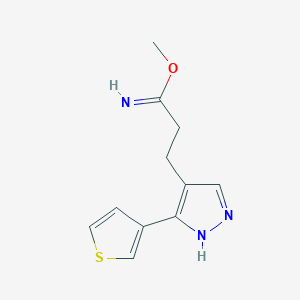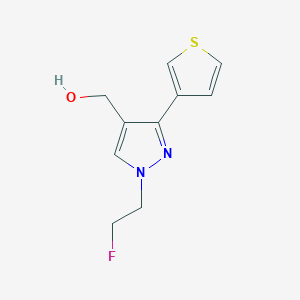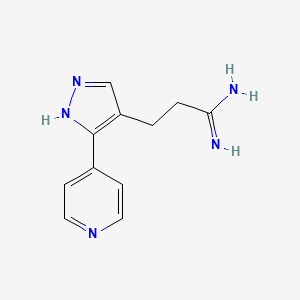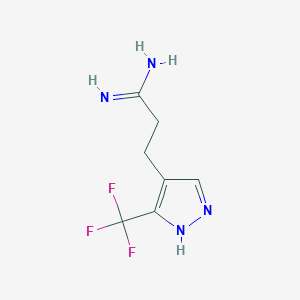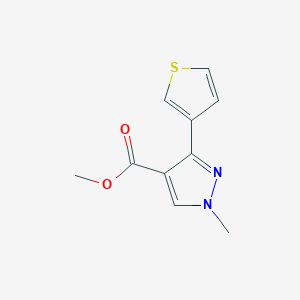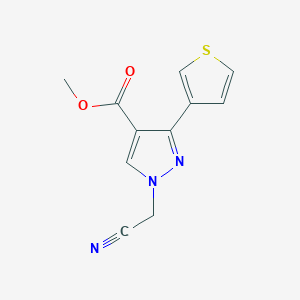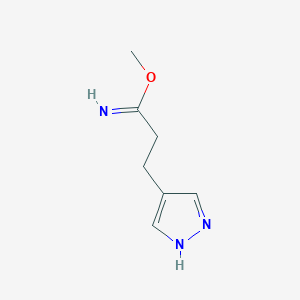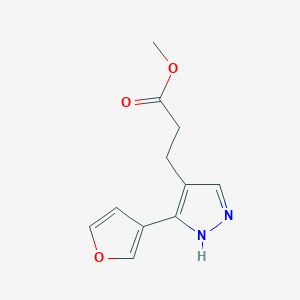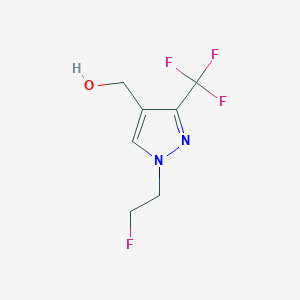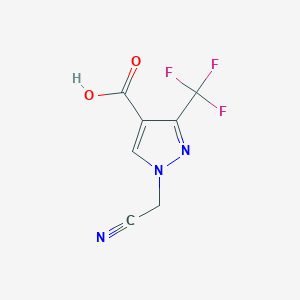![molecular formula C8H7ClN4O2 B1482482 Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1422344-01-1](/img/structure/B1482482.png)
Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
説明
“Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1422344-01-1 . It has a molecular weight of 226.62 . The compound is typically a white to yellow solid .
Physical and Chemical Properties Analysis
The compound is typically a white to yellow solid . It has a molecular weight of 226.62 .
科学的研究の応用
Synthesis of Novel Compounds
- Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate serves as a precursor in synthesizing a variety of heterocyclic compounds. For instance, it has been utilized in the synthesis of novel 1,2,4-triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives. These compounds were expected to exhibit antihypertensive activity, highlighting the chemical's role in developing new therapeutic agents (Kumar & Mashelkar, 2008).
Antimicrobial Activity
- Derivatives synthesized from this compound have been explored for their antibacterial and antifungal activities. A study demonstrated the synthesis of new pyrazoline and pyrazole derivatives showing promising results against specific bacterial strains and fungal species, indicating the compound's potential in antimicrobial research (Hassan, 2013).
作用機序
Target of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been reported to act on various targets such as tubulin , LSD1 , and CDK2 .
Mode of Action
It is plausible that it interacts with its targets in a manner similar to other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are known to inhibit their targets, leading to various cellular effects .
Biochemical Pathways
Given the reported targets of similar compounds, it is likely that it affects pathways related to cell division and growth, potentially leading to antiproliferative effects .
Result of Action
Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been reported to exhibit antiproliferative activities .
生化学分析
Biochemical Properties
Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as c-Met kinase, exhibiting inhibition at the nanomolar level . This interaction is crucial as c-Met kinase is involved in various cellular processes, including proliferation and survival. The compound’s ability to inhibit this enzyme suggests its potential as an anti-cancer agent.
Cellular Effects
This compound has demonstrated notable effects on various cell types. It exhibits antiproliferative activities against cancer cell lines such as A549, MCF-7, and HeLa . The compound influences cell function by inhibiting cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis. Additionally, it affects gene expression and cellular metabolism, further contributing to its antiproliferative properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity . This inhibition disrupts downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without notable toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that may influence its activity and efficacy . These pathways can affect metabolic flux and metabolite levels, potentially impacting the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby modulating its biological effects.
特性
IUPAC Name |
ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)6-11-7-5(9)10-3-4-13(7)12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOYEOFIQIJXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CN=C(C2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


